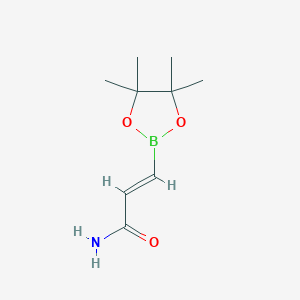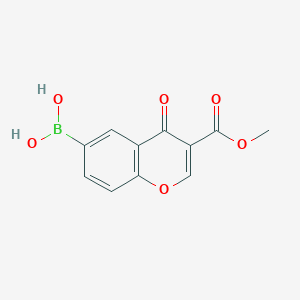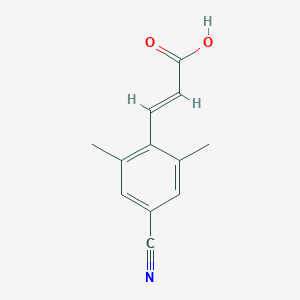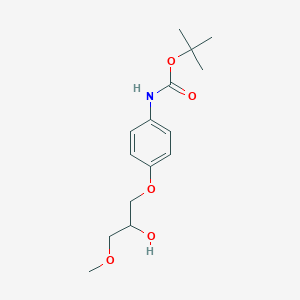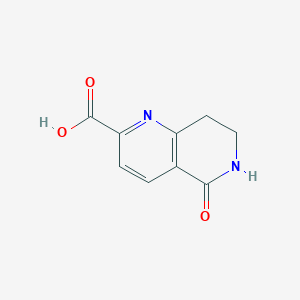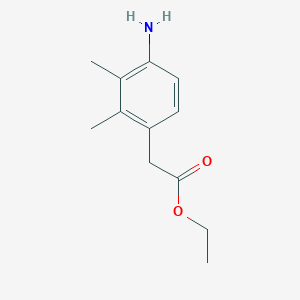
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate is an organic compound with the molecular formula C12H17NO2 It is a derivative of glycine and is characterized by the presence of an ethyl ester group, an amino group, and two methyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate can be synthesized through the arylation of ethyl glyoxylate with aniline derivatives. One efficient method involves the use of bismuth salts as catalysts. The reaction typically proceeds under mild conditions, utilizing non-toxic and commercially viable reagents. The process involves the following steps:
Reaction of ethyl glyoxylate with aniline derivatives: This step forms the intermediate product.
Catalysis by bismuth salts: Bismuth salts facilitate the arylation process, leading to the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants.
化学反应分析
Types of Reactions
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and glycine derivatives.
Biology: It is used in the study of amino acid derivatives and their biological activities.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with amino acid moieties.
Industry: It is utilized in the production of intermediates for various chemical processes.
作用机制
The mechanism of action of ethyl 2-(4-amino-2,3-dimethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
Ethyl 2-(4-aminophenyl)acetate: Lacks the additional methyl groups on the phenyl ring.
Methyl 2-(4-amino-2,3-dimethylphenyl)acetate: Contains a methyl ester group instead of an ethyl ester group.
Ethyl 2-(4-nitro-2,3-dimethylphenyl)acetate: Contains a nitro group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both amino and ester functional groups, along with two methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and pharmaceuticals.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
ethyl 2-(4-amino-2,3-dimethylphenyl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)7-10-5-6-11(13)9(3)8(10)2/h5-6H,4,7,13H2,1-3H3 |
InChI 键 |
AIZCGHMFHYQAJY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


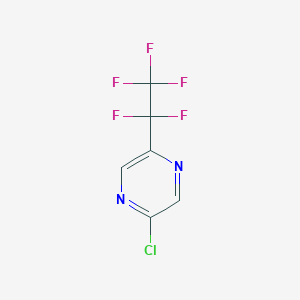
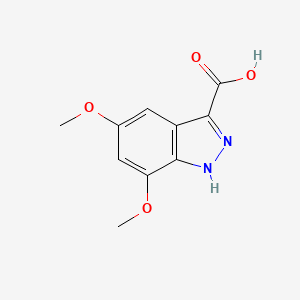
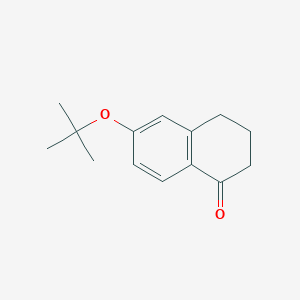

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
